molecular formula C21H17F3N2O3 B14954478 N-[2-(4-methylphenyl)-2-oxo-1-{[3-(trifluoromethyl)phenyl]amino}ethyl]furan-2-carboxamide

N-[2-(4-methylphenyl)-2-oxo-1-{[3-(trifluoromethyl)phenyl]amino}ethyl]furan-2-carboxamide

Cat. No.: B14954478
M. Wt: 402.4 g/mol
InChI Key: KRRSUXJGUUZZNE-UHFFFAOYSA-N
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Description

N-[2-(4-methylphenyl)-2-oxo-1-{[3-(trifluoromethyl)phenyl]amino}ethyl]furan-2-carboxamide is a complex organic compound with a unique structure that combines various functional groups, including a furan ring, a carboxamide group, and aromatic rings with substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-methylphenyl)-2-oxo-1-{[3-(trifluoromethyl)phenyl]amino}ethyl]furan-2-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-methylphenyl)-2-oxo-1-{[3-(trifluoromethyl)phenyl]amino}ethyl]furan-2-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

N-[2-(4-methylphenyl)-2-oxo-1-{[3-(trifluoromethyl)phenyl]amino}ethyl]furan-2-carboxamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[2-(4-methylphenyl)-2-oxo-1-{[3-(trifluoromethyl)phenyl]amino}ethyl]furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. This can lead to various biological effects, such as the inhibition of cell proliferation or the reduction of inflammation.

Comparison with Similar Compounds

N-[2-(4-methylphenyl)-2-oxo-1-{[3-(trifluoromethyl)phenyl]amino}ethyl]furan-2-carboxamide can be compared with other similar compounds, such as:

    N-[2-(4-methylphenyl)-2-oxo-1-{[3-(trifluoromethyl)phenyl]amino}ethyl]furan-2-carboxylate: Similar structure but with a carboxylate group instead of a carboxamide group.

    N-[2-(4-methylphenyl)-2-oxo-1-{[3-(trifluoromethyl)phenyl]amino}ethyl]thiophene-2-carboxamide: Similar structure but with a thiophene ring instead of a furan ring.

The uniqueness of this compound lies in its specific combination of functional groups and substituents, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C21H17F3N2O3

Molecular Weight

402.4 g/mol

IUPAC Name

N-[2-(4-methylphenyl)-2-oxo-1-[3-(trifluoromethyl)anilino]ethyl]furan-2-carboxamide

InChI

InChI=1S/C21H17F3N2O3/c1-13-7-9-14(10-8-13)18(27)19(26-20(28)17-6-3-11-29-17)25-16-5-2-4-15(12-16)21(22,23)24/h2-12,19,25H,1H3,(H,26,28)

InChI Key

KRRSUXJGUUZZNE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C(NC2=CC=CC(=C2)C(F)(F)F)NC(=O)C3=CC=CO3

Origin of Product

United States

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